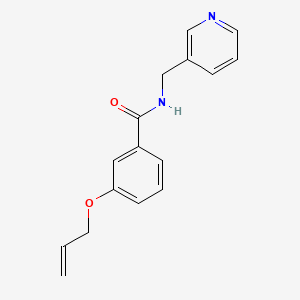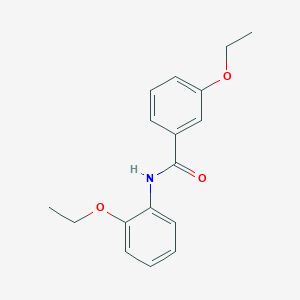![molecular formula C15H21ClN2O2 B4407627 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride
Descripción general
Descripción
4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as BMB and is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
BMB exerts its inhibitory effect on 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride by binding to the ATP-binding site of the receptor, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of several downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BMB has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress this compound, while having little or no effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells. BMB has been shown to have neuroprotective effects, protecting neurons from damage induced by oxidative stress and beta-amyloid, a protein associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments, including its high potency and specificity for 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride, making it a valuable tool for studying the role of this compound in various cellular processes. However, BMB has some limitations, including its potential off-target effects, which may affect the interpretation of results. Additionally, the high cost of BMB may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving BMB. One area of interest is the development of BMB derivatives with improved potency and selectivity for 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BMB treatment. Additionally, further investigation is needed to fully understand the potential neuroprotective effects of BMB and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, BMB is a potent inhibitor of this compound that has been widely used in scientific research to study the role of this compound in various cellular processes. Its unique properties make it a valuable tool for cancer research and the study of neurodegenerative diseases. However, further research is needed to fully understand the potential of BMB and its derivatives for therapeutic applications.
Aplicaciones Científicas De Investigación
BMB has been extensively used in scientific research as a tool to study the role of 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells that overexpress this compound, making it a potential therapeutic agent for cancer treatment. BMB has also been used to study the role of this compound in the development of the nervous system and its potential involvement in neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(4-morpholin-4-ylbutoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-14-3-5-15(6-4-14)19-10-2-1-7-17-8-11-18-12-9-17;/h3-6H,1-2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFECYKCKCGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)


![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![3-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4407564.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)

![1-{2-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4407632.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)